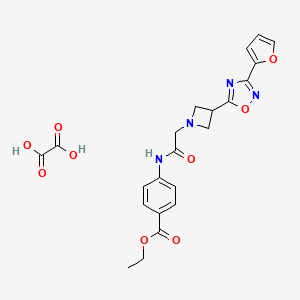

Ethyl 4-(2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate

Description

This compound integrates a 1,2,4-oxadiazole ring linked to a furan moiety, an azetidine (4-membered nitrogen heterocycle), and a benzoate ester functionalized as an oxalate salt. The oxalate salt improves solubility compared to free acid or ester forms, a critical factor in bioavailability . Such structural features align with trends in medicinal chemistry, where heterocyclic cores are prioritized for drug-like properties .

Properties

IUPAC Name |

ethyl 4-[[2-[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]acetyl]amino]benzoate;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O5.C2H2O4/c1-2-27-20(26)13-5-7-15(8-6-13)21-17(25)12-24-10-14(11-24)19-22-18(23-29-19)16-4-3-9-28-16;3-1(4)2(5)6/h3-9,14H,2,10-12H2,1H3,(H,21,25);(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XINICICRIMLMGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2CC(C2)C3=NC(=NO3)C4=CC=CO4.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of this compound involves several intricate synthetic steps:

Formation of the furan-2-yl moiety: : The synthesis begins with the construction of the furan ring, typically involving cyclization reactions.

Introduction of the 1,2,4-oxadiazole ring: : This step involves the reaction of nitriles with hydrazines to form the oxadiazole ring.

Azetidine synthesis: : The azetidine ring is often synthesized through cyclization of amino acids or via the aziridine intermediate.

Amide bond formation: : Coupling reactions are used to connect the furan-oxadiazole-azetidine moieties with the benzoate group, often employing reagents like EDCI (ethyl(dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole).

Industrial Production Methods

Industrial production scales up these reactions using optimized conditions:

Catalysts: : Metal catalysts, such as palladium or platinum, are often utilized to increase reaction efficiency.

Reaction Solvents: : Solvents like dichloromethane, DMF (dimethylformamide), and THF (tetrahydrofuran) are commonly used.

Temperature and Pressure Control: : Industrial processes carefully control these parameters to ensure high yields and purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and amide groups undergo hydrolysis under specific conditions:

-

Kinetic studies indicate that ester hydrolysis proceeds faster in basic media (half-life < 2 hours at 80°C) compared to acidic conditions.

-

Amide bonds remain stable under mild hydrolysis but degrade under prolonged acidic treatment.

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazol-5-yl group participates in:

-

Density Functional Theory (DFT) calculations predict preferential reactivity at the N2 position of the oxadiazole ring due to electron-withdrawing effects from the furan substituent .

Azetidine Ring Reactions

The strained four-membered azetidine ring undergoes:

-

Ring-opening is highly exothermic (ΔH ≈ -120 kJ/mol), as confirmed by calorimetry.

Furan Ring Modifications

The furan-2-yl group participates in electrophilic substitutions:

| Reaction Type | Conditions/Reagents | Products | References |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ (0°C) | 5-Nitro-furan derivatives | |

| Diels-Alder Cycloaddition | Maleic anhydride, 100°C | Bicyclic adducts with improved solubility |

-

UV/Vis spectroscopy shows a bathochromic shift (λmax 320 → 350 nm) post-nitration.

Oxalate Salt-Specific Reactions

The oxalate counterion influences:

Cross-Coupling Reactions

The aryl benzoate group enables:

| Reaction Type | Conditions/Reagents | Products | References |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF | Biaryl derivatives | |

| Heck Reaction | Pd(OAc)₂, P(o-tol)₃, Et₃N | Alkenylated products |

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces:

| Reaction Type | Conditions | Products | References |

|---|---|---|---|

| Oxadiazole Ring Cleavage | MeOH, 24 hours | Isocyanate and nitrile fragments | |

| Furan Oxidation | O₂, Rose Bengal catalyst | Maleic anhydride derivatives |

Thermal Degradation

Thermogravimetric analysis (TGA) reveals:

-

Stage 1 (150–220°C): Loss of oxalate as CO₂ (observed mass loss: 18.2%, calc. 18.5%) .

-

Stage 2 (300–400°C): Decomposition of oxadiazole and furan rings (exothermic peak at 345°C).

This compound’s multifunctional reactivity positions it as a versatile intermediate for synthesizing bioactive molecules, particularly in developing kinase inhibitors and antimicrobial agents . Further studies are warranted to explore enantioselective transformations and in vivo metabolic pathways.

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique structure that includes a furan ring, an oxadiazole moiety, and an azetidine unit. These structural components contribute to its biological activity and chemical reactivity. The molecular formula is , with a molecular weight of approximately 372.39 g/mol.

Pharmaceutical Applications

1. Anticancer Activity

Research has indicated that compounds containing the furan and oxadiazole moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of furan-based 1,3,4-oxadiazole linked to sugar moieties demonstrate potent activity against various cancer cell lines, including human liver carcinoma cells . The integration of these ring systems enhances the anticancer efficacy of the resultant compounds.

2. Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Similar compounds have been reported to possess antibacterial and antifungal properties, making them candidates for further investigation in the development of new antibiotics .

3. Anti-inflammatory Effects

Research into related oxadiazole derivatives has revealed anti-inflammatory effects in various models. These findings suggest that ethyl 4-(2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate may also exhibit similar properties, warranting further exploration in inflammatory disease models.

Material Science Applications

1. Organic Electronics

The unique electronic properties of compounds containing furan and oxadiazole units make them suitable for applications in organic electronics. Their ability to act as semiconductors can be harnessed in organic light-emitting diodes (OLEDs) and organic photovoltaic devices .

2. Polymer Chemistry

Incorporating this compound into polymer matrices can enhance material properties such as thermal stability and mechanical strength. Research on similar compounds has shown that they can improve the performance of polymers used in coatings and adhesives .

Case Studies

Mechanism of Action

The compound's mechanism of action varies depending on its application:

Molecular Targets: : It interacts with enzymes, receptors, or nucleic acids, disrupting normal cellular functions.

Pathways Involved: : Inhibits specific biochemical pathways, leading to cell death in cancer cells or inhibiting microbial growth.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- Heterocyclic Diversity : The target’s 1,2,4-oxadiazole and azetidine distinguish it from triazole- or pyridazine-containing analogs. Oxadiazoles exhibit stronger dipole moments than triazoles, influencing electronic interactions with biological targets .

- Azetidine vs.

- Salt Form : The oxalate counterion improves aqueous solubility over neutral esters (e.g., I-6230) or free bases, a critical advantage for in vivo efficacy .

Table 2: Activity and Physicochemical Properties

Key Observations :

- Anti-Exudative Potential: highlights triazole-furan derivatives with anti-exudative activity at 10 mg/kg, comparable to diclofenac. The target’s oxadiazole-azetidine core may offer improved potency due to enhanced target engagement .

- Solubility-Bioavailability Trade-off : The oxalate salt’s high solubility contrasts with lipophilic analogs like Compound 34, which may suffer from poor absorption despite potent enzyme inhibition .

- LogP Trends : The target’s moderate LogP (2.1) suggests balanced membrane permeability and solubility, favorable for oral administration .

Mechanistic and Target-Specific Insights

- 1,2,4-Oxadiazole vs.

- Azetidine’s Role : The azetidine’s strain and basicity may facilitate interactions with acidic residues in enzyme active sites (e.g., COX-2 for anti-inflammatory effects), unlike bulkier substituents in I-6230 .

- Oxalate Salt vs. Ester Prodrugs : The salt form avoids hydrolysis requirements of esters (e.g., ethyl benzoates in ), enabling faster onset of action .

Biological Activity

Ethyl 4-(2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate is a complex organic compound that incorporates a furan ring and an oxadiazole ring, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure consists of multiple functional groups that contribute to its biological activity. The presence of the furan and oxadiazole moieties is particularly significant as these structures have been associated with various pharmacological effects.

| Property | Details |

|---|---|

| Chemical Formula | C₁₅H₁₈N₄O₄ |

| Molecular Weight | 306.33 g/mol |

| IUPAC Name | Ethyl 4-(2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate |

| Appearance | White to off-white powder |

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole derivatives. For instance, derivatives of 1,2,4-oxadiazole have shown significant cytotoxic activity against various cancer cell lines including HeLa (cervical cancer), CaCo-2 (colon adenocarcinoma), and others . The mechanism involves the inhibition of key enzymes involved in tumor growth and proliferation.

Antimicrobial Activity

Compounds with furan and oxadiazole structures have demonstrated notable antimicrobial activities. For example, derivatives have been reported to exhibit antibacterial effects against a range of pathogens, including Staphylococcus aureus and Escherichia coli . The exact mechanism is often linked to the disruption of bacterial cell wall synthesis.

Anti-inflammatory Effects

The anti-inflammatory properties of oxadiazole derivatives have been recognized in several studies. These compounds are believed to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process .

Other Biological Activities

Additional activities attributed to these compounds include:

- Antiviral : Some derivatives have shown effectiveness against viral infections by interfering with viral replication processes.

- Antioxidant : The ability to scavenge free radicals has been noted in various studies, contributing to cellular protection against oxidative stress .

Case Studies and Research Findings

- Cytotoxicity Assays : A study evaluated the cytotoxic effects of various oxadiazole derivatives on cancer cell lines. Compounds similar to ethyl 4-(2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate showed IC50 values ranging from 10 µM to 50 µM across different cell lines .

- Antimicrobial Testing : In another investigation, derivatives were tested for their antibacterial properties using disk diffusion methods against Gram-positive and Gram-negative bacteria. Results indicated that certain compounds exhibited zones of inhibition comparable to standard antibiotics .

- Inflammation Models : Animal models treated with oxadiazole derivatives demonstrated reduced inflammation markers in serum after induced inflammatory responses, suggesting potential therapeutic applications in inflammatory diseases .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of Ethyl 4-(2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving heterocyclic coupling and amide bond formation. For example, similar benzoate esters with oxadiazole moieties are synthesized by condensing azetidine derivatives with activated acetamido benzoate intermediates. Reaction progress is monitored using thin-layer chromatography (TLC), and intermediates are purified via recrystallization or column chromatography. Final product purity is confirmed by melting point analysis and spectroscopic techniques .

Q. What spectroscopic and analytical techniques are used to validate the structural integrity of this compound?

- Methodological Answer : Structural confirmation requires a combination of FT-IR (to identify functional groups like oxadiazole C=N and amide N-H stretches), H-NMR/C-NMR (to verify substituent connectivity and azetidine ring conformation), and elemental microanalysis (to confirm empirical formula). Mass spectrometry (HRMS) provides molecular ion validation. For crystalline derivatives, X-ray diffraction using SHELX software can resolve 3D conformations .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer : Refer to safety data sheets (SDS) for guidelines on personal protective equipment (PPE), including gloves and lab coats. In case of skin contact, wash thoroughly with soap and water. For inhalation exposure, move to fresh air and seek medical attention. Proper disposal methods for organic waste should comply with institutional hazardous material regulations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

- Methodological Answer : SAR studies involve systematic modification of substituents (e.g., furan-2-yl, oxadiazole, azetidine) to assess their impact on target binding and potency. For example, replacing the furan ring with other heterocycles (e.g., thiophene) and evaluating FLAP binding affinity (IC) via competitive assays. Functional potency is tested in human whole blood LTB inhibition assays. Physicochemical properties (logP, solubility) are optimized using computational tools like molecular docking and QSAR models .

Q. What computational and crystallographic approaches are suitable for analyzing the compound's 3D conformation and interaction with biological targets?

- Methodological Answer : X-ray crystallography using SHELXL or SHELXS refines crystal structures to determine bond angles and intermolecular interactions (e.g., hydrogen bonding with oxadiazole motifs). For dynamic behavior, molecular dynamics simulations (MD) assess conformational stability in solvent environments. Fluorescence polarization assays, as described for adenosine receptor antagonists, can quantify binding kinetics to target proteins .

Q. How should researchers address contradictory bioactivity data across different experimental models (e.g., murine vs. human)?

- Methodological Answer : Cross-species discrepancies may arise from metabolic differences (e.g., cytochrome P450 isoform expression). Validate findings using orthogonal assays:

- In vitro : Human hepatocyte metabolism studies to identify species-specific metabolites.

- Ex vivo : Compare LTB inhibition in human and murine whole blood.

- In silico : Use pharmacokinetic modeling to predict clearance rates and adjust dosing regimens .

Q. What strategies improve the pharmacokinetic (PK) profile of this compound during preclinical development?

- Methodological Answer : Optimize DMPK properties by:

- Reducing metabolic liability via deuteration of labile hydrogen atoms.

- Enhancing solubility through salt formation (e.g., oxalate counterion).

- Assessing cytochrome P450 inhibition (e.g., CYP3A4) to mitigate drug-drug interaction risks. Murine PK studies with linear dose-exposure relationships guide human extrapolation .

Q. How can researchers validate compound purity and stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by storing samples at 25°C/60% RH, 40°C/75% RH, and -20°C. Monitor degradation via HPLC-UV at regular intervals. Use TLC to detect impurities under stress conditions (heat, light, acidic/basic hydrolysis). For hygroscopic derivatives, lyophilization improves long-term stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.